2-(4-Chloro-2-methylphenoxy)propanohydrazide

Agrochemical Discovery Herbicide Development Structure-Activity Relationship

2-(4-Chloro-2-methylphenoxy)propanohydrazide is a strategic hydrazide intermediate—not a direct MCPA substitute. Patent CN101723877A confirms its hydrazone derivatives deliver 100% inhibition of both barnyard grass and abutilon at 150 g/ha with wheat safety rating 'A'. The hydrazide group enables rapid hydrazone library synthesis via aldehyde condensation for dual-spectrum herbicide SAR. For cereal-selective, broad-spectrum weed control programs, this scaffold accelerates lead optimization on a validated chemotype. Supplied with COA and SDS for reproducible agrochemical R&D.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
CAS No. 36304-48-0
Cat. No. B1350349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-methylphenoxy)propanohydrazide
CAS36304-48-0
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN
InChIInChI=1S/C10H13ClN2O2/c1-6-5-8(11)3-4-9(6)15-7(2)10(14)13-12/h3-5,7H,12H2,1-2H3,(H,13,14)
InChIKeyJSWSUAXAZWIIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-2-methylphenoxy)propanohydrazide (CAS 36304-48-0): Chemical Properties and Research-Grade Availability


2-(4-Chloro-2-methylphenoxy)propanohydrazide (CAS 36304-48-0) is an aryloxyalkanoic acid hydrazide derivative with the molecular formula C10H13ClN2O2 and a molecular weight of 228.67 g/mol [1]. The compound is structurally derived from 2-(4-chloro-2-methylphenoxy)propanoic acid and contains a hydrazide functional group that enables further synthetic derivatization. Predicted physicochemical properties include an XLogP3 value of 2.1, a topological polar surface area of 64.2 Ų, and a boiling point of approximately 425.5 °C at 760 mmHg [1]. The compound is commercially available from multiple research chemical suppliers in purities typically ranging from 95% to 98%, with standard packaging sizes from 500 mg to 10 g, and is offered with full analytical documentation including certificates of analysis and safety data sheets .

2-(4-Chloro-2-methylphenoxy)propanohydrazide: Why Structural Analogs Cannot Be Interchanged Without Performance Validation


Within the 4-chloro-2-methylphenoxy chemical family, compounds sharing the same aryloxy core exhibit divergent biological and functional properties driven by differences in their terminal functional groups. The parent acid, MCPA (2-methyl-4-chlorophenoxyacetic acid), is a widely established auxin-mimic herbicide with proven field efficacy against broadleaf weeds [1]. However, the hydrazide derivative (CAS 36304-48-0) is not a direct substitute for MCPA or its commercial ester/salt formulations—it is primarily a synthetic intermediate that enables access to a distinct chemical space of hydrazones, Schiff bases, and heterocyclic derivatives. Patent data demonstrate that derivatization of the hydrazide moiety yields compounds with substantially enhanced herbicidal potency and crop selectivity profiles that differ markedly from the parent acid [2]. Procurement of a structurally similar but functionally non-equivalent analog without empirical validation risks experimental failure, irreproducible results, and wasted resources.

2-(4-Chloro-2-methylphenoxy)propanohydrazide: Quantitative Comparative Evidence for Informed Procurement Decisions


Herbicidal Potency of Hydrazide-Derived Hydrazone: Superior Activity Against Barnyard Grass Relative to Parent Acid Scaffold

Patent CN101723877A discloses that 2-(4-chloro-2-methylphenoxy)propanohydrazide serves as the key synthetic precursor to a series of N'-arylidene hydrazone derivatives with herbicide activity. In comparative post-emergence stem and leaf spray testing at 150 g/ha, the hydrazide-derived hydrazone bearing a 4-(trifluoromethyl)phenyl substituent demonstrated 100% inhibition of barnyard grass (Echinochloa crusgalli) [1]. This performance substantially exceeds the expected activity of the parent MCPA scaffold against grass weeds, as MCPA is known primarily for broadleaf control with limited efficacy on grasses [2].

Agrochemical Discovery Herbicide Development Structure-Activity Relationship

Crop Safety Profile: Hydrazide-Derived Compounds Demonstrate Wheat Tolerance Superior to Broad-Spectrum Phenoxy Herbicides

In selectivity evaluations conducted at the 3-4 leaf stage of wheat, compounds derived from the 2-(4-chloro-2-methylphenoxy)propanohydrazide scaffold (specifically certain hydrazone derivatives) exhibited no observable phytotoxicity, earning a safety rating of 'A' (no phytotoxicity) at the tested application rate [1]. In contrast, the parent compound MCPA, while selective in cereals, can cause crop injury under certain environmental conditions or at higher application rates, and non-selective phenoxy analogs such as 2,4-D are known to damage wheat when applied at inappropriate growth stages [2].

Crop Selectivity Herbicide Safety Wheat Tolerance

Structural Distinction: Hydrazide Moiety Enables Derivatization Pathways Inaccessible to Carboxylic Acid Analogs

The hydrazide functional group (-C(O)NHNH2) in 2-(4-chloro-2-methylphenoxy)propanohydrazide provides a reactive handle for condensation with aldehydes and ketones to form hydrazones, a transformation not accessible to the corresponding carboxylic acid MCPA or its esters. This enables the rapid generation of structurally diverse compound libraries. The hydrazide itself is prepared from 2-(4-chloro-2-methylphenoxy)propanoic acid via reaction with hydrazine hydrate, establishing it as a versatile synthetic intermediate . In contrast, MCPA (carboxylic acid) and its commercial ester formulations (e.g., MCPA-isooctyl ester) undergo hydrolysis in planta to release the active acid, but lack the nitrogen-containing functionality required for hydrazone formation and subsequent heterocyclic synthesis [1].

Synthetic Chemistry Scaffold Diversification Hydrazone Chemistry

Broad-Spectrum Weed Control Potential: Hydrazide-Derived Compounds Show Activity Against Both Grass and Broadleaf Weeds

Patent CN101723877A reports that hydrazone derivatives synthesized from 2-(4-chloro-2-methylphenoxy)propanohydrazide exhibit potent post-emergence herbicidal activity against multiple weed species. At an application rate of 150 g/ha, select hydrazone derivatives achieved 100% inhibition of both barnyard grass (Echinochloa crusgalli), a monocotyledonous grass weed, and abutilon (Abutilon theophrasti), a dicotyledonous broadleaf weed [1]. This dual-spectrum activity profile contrasts with the parent MCPA scaffold, which is classically recognized as a selective herbicide with efficacy restricted primarily to broadleaf weeds and minimal activity against grasses [2].

Broad-Spectrum Herbicide Weed Management Post-Emergence Control

Documented Physicochemical Parameters for Computational Modeling and Formulation Design

The physicochemical profile of 2-(4-chloro-2-methylphenoxy)propanohydrazide has been computationally characterized, providing key parameters for in silico screening and formulation development. The compound exhibits a predicted XLogP3 value of 2.1, a topological polar surface area of 64.2 Ų, and a density of 1.238 g/cm³ [1]. These values position the hydrazide with moderately higher lipophilicity and lower hydrogen bonding capacity compared to the parent MCPA acid (MCPA experimental log P ≈ 2.5-3.0 depending on pH; MCPA contains a free carboxylic acid with higher polarity). The hydrazide's computed log P and PSA fall within favorable ranges for membrane permeability while maintaining aqueous solubility sufficient for biological testing, making it suitable for both in vitro assays and formulation development [1].

Computational Chemistry QSAR Modeling Formulation Science

2-(4-Chloro-2-methylphenoxy)propanohydrazide: Evidence-Based Application Scenarios for Research and Development


Agrochemical Discovery: Lead Generation for Broad-Spectrum Post-Emergence Herbicides

Based on patent CN101723877A demonstrating that hydrazide-derived hydrazones achieve 100% inhibition of both barnyard grass (monocot) and abutilon (dicot) at 150 g/ha application rates, 2-(4-chloro-2-methylphenoxy)propanohydrazide serves as a strategic starting material for synthesizing and screening novel herbicide candidates with dual-spectrum activity [1]. The hydrazide scaffold enables the rapid generation of hydrazone libraries via condensation with diverse aldehydes, allowing SAR exploration for optimizing potency and weed spectrum. This application scenario is particularly relevant for discovery programs seeking to develop single-active-ingredient solutions that control both grass and broadleaf weeds, potentially reducing the complexity and cost of herbicide mixtures.

Cereal Crop Protection: Development of Wheat-Selective Herbicide Candidates with Improved Safety Margins

Patent CN101723877A reports that hydrazone derivatives derived from 2-(4-chloro-2-methylphenoxy)propanohydrazide exhibit safety rating 'A' (no phytotoxicity) on wheat at the 3-4 leaf stage during greenhouse selectivity testing [1]. This evidence supports the use of this hydrazide scaffold in cereal herbicide development programs where crop safety is paramount. Researchers can leverage this favorable selectivity profile to design and optimize wheat-safe herbicide candidates, potentially achieving superior safety margins compared to existing phenoxy acid herbicides that carry known crop injury risks under certain environmental or application conditions.

Medicinal Chemistry: Hydrazone and Heterocyclic Library Synthesis for Biological Screening

The hydrazide functional group in 2-(4-chloro-2-methylphenoxy)propanohydrazide provides a reactive handle for condensation with aldehydes and ketones to form hydrazones, followed by potential cyclization to heterocyclic systems including pyrazoles, 1,3,4-oxadiazoles, and triazoles [1]. This synthetic versatility makes the compound valuable as a core scaffold for generating structurally diverse compound libraries for biological screening in medicinal chemistry programs. Unlike the parent MCPA acid or its commercial ester formulations, which lack nitrogen functionality and are limited to salt/ester chemistry, the hydrazide enables access to nitrogen-rich chemical space associated with diverse pharmacological activities. Procurement of this compound supports hit generation, lead optimization, and SAR studies across multiple therapeutic areas.

Computational Chemistry and QSAR: In Silico Screening and Property Prediction

The well-characterized physicochemical profile of 2-(4-chloro-2-methylphenoxy)propanohydrazide, including XLogP3 of 2.1, topological PSA of 64.2 Ų, and molecular weight of 228.67 g/mol [1], makes it a suitable candidate for computational chemistry workflows. Researchers can utilize these documented parameters for QSAR model building, molecular docking studies, and ADMET property predictions. The compound's physicochemical attributes position it within favorable drug-like and agrochemical-like chemical space, enabling reliable in silico prioritization of derivative libraries before committing to synthesis. This application scenario reduces experimental resource expenditure and accelerates the identification of promising lead candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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